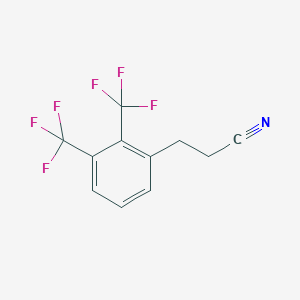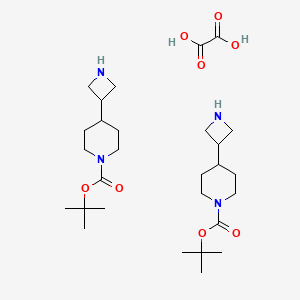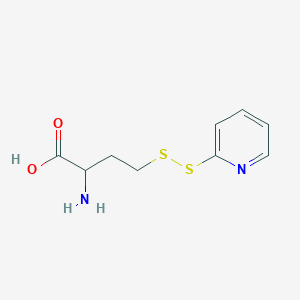
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a disulfide bond linking a pyridine ring to an amino acid backbone, which can influence its reactivity and interactions with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid typically involves the formation of the disulfide bond between a pyridine derivative and an amino acid precursor. One common method includes the use of thiol-disulfide exchange reactions under mild oxidative conditions. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Carbodiimides for amide formation, alcohols for ester formation.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly those involving disulfide bonds.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid involves its ability to form and break disulfide bonds. This property allows it to interact with and modify the structure and function of proteins that contain cysteine residues. The compound can act as a redox agent, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: An amino acid with a thiol group that can form disulfide bonds.
Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions.
Dithiothreitol: A reducing agent commonly used to break disulfide bonds.
Uniqueness
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is unique due to its combination of a pyridine ring and an amino acid backbone, which can influence its reactivity and interactions with biological molecules. This structural feature distinguishes it from other disulfide-containing compounds and provides unique opportunities for research and application.
Propriétés
Formule moléculaire |
C9H12N2O2S2 |
|---|---|
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13) |
Clé InChI |
GTLHBJXBRTWZLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SSCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)

![methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14789997.png)
![2-[6-[2-Chloro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzothiophen-3-yl]acetic acid](/img/structure/B14790001.png)
![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid](/img/structure/B14790005.png)
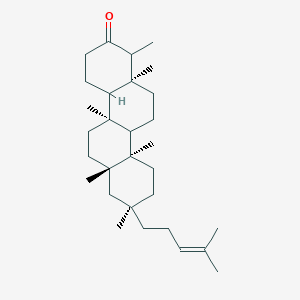
methanone](/img/structure/B14790017.png)

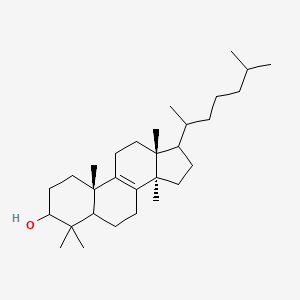

![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)
![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)
